molecular formula C7H11N B3347548 1-Azabicyclo[2.2.2]oct-2-ene CAS No. 13929-94-7

1-Azabicyclo[2.2.2]oct-2-ene

Cat. No.: B3347548
CAS No.: 13929-94-7
M. Wt: 109.17 g/mol
InChI Key: JRRHUIUXVVVOQH-UHFFFAOYSA-N
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Description

1-Azabicyclo[222]oct-2-ene is a bicyclic organic compound with the molecular formula C₇H₁₁N It is a derivative of quinuclidine and features a nitrogen atom within its bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Azabicyclo[2.2.2]oct-2-ene can be synthesized through the intramolecular dehydration of 4-(2-hydroxyethyl)piperidine. This reaction is typically carried out in the presence of a solid acidic catalyst, such as CNM-3, at elevated temperatures (around 425°C) for several hours. The yield of the product can reach up to 84.3% under optimal conditions .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but often involves scaling up the reaction conditions to accommodate larger quantities. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Azabicyclo[2.2.2]oct-2-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form derivatives with different degrees of hydrogenation.

    Substitution: The nitrogen atom in the bicyclic structure can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents and alkylating agents are commonly employed in substitution reactions.

Major Products Formed:

    Oxidation: N-oxides of this compound.

    Reduction: Various hydrogenated derivatives.

    Substitution: Substituted quinuclidine derivatives.

Scientific Research Applications

1-Azabicyclo[2.2.2]oct-2-ene has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in the study of reaction mechanisms.

    Biology: The compound is investigated for its potential as a ligand in biochemical assays and as a precursor for biologically active molecules.

    Medicine: Research explores its potential therapeutic applications, including its use in drug design and development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Azabicyclo[2.2.2]oct-2-ene involves its interaction with various molecular targets. The nitrogen atom in the bicyclic structure can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and binding affinity. These interactions can modulate biological pathways and enzymatic activities, making the compound a valuable tool in biochemical research.

Comparison with Similar Compounds

1-Azabicyclo[2.2.2]oct-2-ene is unique due to its bicyclic structure and the presence of a nitrogen atom. Similar compounds include:

These compounds share some chemical properties but differ in their structural features and reactivity, highlighting the distinct characteristics of this compound.

Properties

IUPAC Name

1-azabicyclo[2.2.2]oct-2-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N/c1-4-8-5-2-7(1)3-6-8/h1,4,7H,2-3,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRRHUIUXVVVOQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60160992
Record name 1-Azabicyclo(2.2.2)oct-2-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60160992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

109.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13929-94-7
Record name 1-Azabicyclo(2.2.2)oct-2-ene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013929947
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Azabicyclo(2.2.2)oct-2-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60160992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Azabicyclo[2.2.2]oct-2-ene
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1-Azabicyclo[2.2.2]oct-2-ene
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1-Azabicyclo[2.2.2]oct-2-ene
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1-Azabicyclo[2.2.2]oct-2-ene
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Reactant of Route 6
1-Azabicyclo[2.2.2]oct-2-ene

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